Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate
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Overview
Description
Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is a chemical compound known for its diverse applications in various fields. It is characterized by its unique structure, which includes an octadecyl chain and a dichloropyridinyl group. This compound is often utilized in scientific research due to its specific properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate typically involves the esterification of 2-[(2,6-dichloropyridin-3-yl)oxy]propanoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloropyridinyl group into a more reduced form, such as a pyridinyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichloropyridinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include carboxylic acids, reduced pyridinyl derivatives, and substituted pyridinyl compounds.
Scientific Research Applications
Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate involves its interaction with specific molecular targets. The dichloropyridinyl group can bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects.
Comparison with Similar Compounds
Similar Compounds
- Octyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
- Hexadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate
Uniqueness
Octadecyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate is unique due to its longer octadecyl chain, which imparts distinct physicochemical properties. This longer chain can enhance the compound’s hydrophobicity and influence its interaction with biological membranes, making it particularly useful in certain applications.
Properties
CAS No. |
62805-08-7 |
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Molecular Formula |
C26H43Cl2NO3 |
Molecular Weight |
488.5 g/mol |
IUPAC Name |
octadecyl 2-(2,6-dichloropyridin-3-yl)oxypropanoate |
InChI |
InChI=1S/C26H43Cl2NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-31-26(30)22(2)32-23-19-20-24(27)29-25(23)28/h19-20,22H,3-18,21H2,1-2H3 |
InChI Key |
URWZXXKEOQNXOA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(C)OC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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